molecular formula C27H44N7O20P3S B10770653 HMG-CoA CAS No. 26926-09-0

HMG-CoA

Cat. No.: B10770653
CAS No.: 26926-09-0
M. Wt: 911.7 g/mol
InChI Key: CABVTRNMFUVUDM-VRHQGPGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3-methylglutaryl coenzyme A, commonly known as HMG-CoA, is an important intermediate in the mevalonate pathway and ketogenesis. It plays a crucial role in the biosynthesis of cholesterol and other isoprenoids. This compound is formed from acetyl coenzyme A and acetoacetyl coenzyme A by the enzyme this compound synthase .

Preparation Methods

Synthetic Routes and Reaction Conditions

HMG-CoA is synthesized from acetyl coenzyme A and acetoacetyl coenzyme A through the catalytic action of this compound synthase. The reaction involves the condensation of these two molecules to form this compound. The reaction conditions typically require the presence of the enzyme and an appropriate buffer system to maintain the pH and ionic strength necessary for enzyme activity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of recombinant DNA technology to express this compound synthase in microbial hosts such as Escherichia coli. The microbial cultures are grown in bioreactors under controlled conditions to optimize the yield of this compound. The product is then purified using chromatographic techniques .

Mechanism of Action

HMG-CoA exerts its effects primarily through its role as a substrate for this compound reductase. This enzyme catalyzes the conversion of this compound to mevalonate, a critical step in the biosynthesis of cholesterol. The inhibition of this compound reductase by statins leads to a decrease in cholesterol synthesis, which in turn lowers blood cholesterol levels. The molecular targets involved include the active site of this compound reductase and the regulatory pathways that control its expression and activity .

Properties

IUPAC Name

(3S)-5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44N7O20P3S/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t14-,19-,20-,21+,25-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABVTRNMFUVUDM-VRHQGPGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC(=O)O)(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N7O20P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862689
Record name (S)-3-Hydroxy-3-methylglutaryl coenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

911.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxy-3-methylglutaryl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001375
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

26926-09-0, 1553-55-5
Record name (S)-3-Hydroxy-3-methylglutaryl coenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(hydrogen 3-hydroxy-3-methylglutaryl)coenzyme A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.820
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Hydroxy-3-methylglutaryl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001375
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.